molecular formula C27H23N5O4S B3295547 N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 888429-89-8

N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B3295547
CAS No.: 888429-89-8
M. Wt: 513.6 g/mol
InChI Key: PCQQWAONJXQBFN-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core substituted with a 2-methoxyphenyl group at position 3 and a sulfanyl acetamide moiety at position 2. Its synthesis likely follows methodologies analogous to related pyrimidoindole derivatives, involving HATU-mediated coupling and reverse-phase chromatography for purification .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4S/c1-16(33)28-17-11-13-18(14-12-17)29-23(34)15-37-27-31-24-19-7-3-4-8-20(19)30-25(24)26(35)32(27)21-9-5-6-10-22(21)36-2/h3-14,30H,15H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQQWAONJXQBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound with the molecular formula C27H23N5O4S and a molecular weight of 513.6 g/mol. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound features a unique structure that includes:

  • An acetamido group.
  • A pyrimidoindole moiety.
  • A methoxyphenyl substituent.
  • A sulfanyl group linking different parts of the molecule.

Anticancer Properties

Recent studies have indicated that derivatives of pyrimidoindole compounds exhibit promising anticancer activities. For example, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro assays demonstrated that these compounds inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For instance, studies on related compounds have shown inhibitory effects on key enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE). The IC50 values for these activities can range significantly depending on structural modifications. For example, certain derivatives have displayed IC50 values as low as 0.2 μM for COX inhibition .

Antioxidant Activity

Antioxidant properties are another area where this compound may exhibit activity. Research has highlighted that similar compounds containing methoxy and sulfanyl groups can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer activity of pyrimidoindole derivatives; found significant inhibition of proliferation in breast and colon cancer cell lines.
Study 2 Evaluated enzyme inhibition; reported IC50 values for COX-2 inhibition ranging from 0.2 to 1.33 μM depending on the specific derivative used.
Study 3 Assessed antioxidant activity; demonstrated effective free radical scavenging capacity in vitro comparable to standard antioxidants.

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects : The 2-methoxyphenyl group in the target compound may confer distinct steric and electronic effects compared to 3-methoxyphenyl () or unsubstituted phenyl analogs (). Methoxy groups generally enhance solubility but may alter receptor binding .

Acetamide Side Chain Diversity :

  • The 4-acetamidophenyl group in the target compound introduces hydrogen-bonding capacity, contrasting with the lipophilic 4-ethylphenyl () or electron-deficient 4-(trifluoromethoxy)phenyl ().
  • Piperidin-4-yl (Compound 34) and isopentyl (Compound 27) side chains prioritize membrane permeability or target engagement in hydrophobic pockets .

Biological Implications: While direct pharmacological data for the target compound are absent, structural analogs like Compound 34 and 27 demonstrate the importance of the sulfanyl acetamide motif in TLR4 modulation .

Research Findings and Data

Pharmacological Potential

  • Anti-Inflammatory Activity : Pyrimidoindole derivatives in showed selective TLR4 binding, suggesting the target compound may share this mechanism.
  • Antimicrobial Activity : Analogous sulfanyl acetamides (e.g., ) demonstrated antimicrobial properties, though the 4-acetamidophenyl group’s role remains untested .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for preparing this compound, and how can reaction conditions be optimized to improve yield?

  • The compound’s synthesis likely involves multi-step reactions, including sulfanyl group incorporation and pyrimidoindole ring formation. Key steps may parallel methods used for structurally similar acetamide derivatives, such as coupling reactions under anhydrous conditions (e.g., THF/DMF with catalysts like DCC) . Optimization could employ Design of Experiments (DoE) to assess variables (temperature, solvent ratios, catalyst loading) and maximize yield .

Q. Which spectroscopic techniques are critical for structural validation, and how are data interpreted?

  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, acetamide carbonyl at ~168–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ peak matching calculated mass).
  • X-ray crystallography : If single crystals are obtained, compare bond lengths/angles with analogous pyrimidoindole structures (e.g., C–S bond ~1.75–1.80 Å) .

Q. How can solubility and stability be assessed under experimental conditions?

  • Conduct solubility screens in polar (DMSO, water) and non-polar solvents (chloroform) using UV-Vis or HPLC. Stability studies (pH 3–9, 25–40°C) monitored via LC-MS can identify degradation products (e.g., hydrolysis of the acetamide group) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally related compounds?

  • Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to distinguish intrinsic activity from bioavailability effects. For example, discrepancies in IC50_{50} values may arise from differential cell permeability of sulfanyl-containing analogs . Meta-analysis of SAR data (e.g., substituent effects on pyrimidoindole cores) can clarify trends .

Q. How can computational modeling predict binding interactions with potential biological targets?

  • Use molecular docking (AutoDock, Schrödinger) to map interactions between the pyrimidoindole core and target proteins (e.g., kinases). Validate predictions with MD simulations (GROMACS) to assess binding stability. Key residues (e.g., catalytic lysine or aspartate) may form hydrogen bonds with the acetamide or sulfanyl groups .

Q. What advanced techniques characterize the compound’s solid-state properties, and how do they impact formulation?

  • Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
  • Powder X-ray Diffraction (PXRD) : Compare crystallinity with analogs to optimize milling or co-crystallization for enhanced solubility .

Q. How can synthetic byproducts or isomers be identified and minimized?

  • HPLC-MS/MS : Monitor reaction mixtures for byproducts (e.g., regioisomers from indole substitution). Adjust reaction kinetics (e.g., slow addition of sulfanylating agents) to favor the desired pathway .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Probe the sulfanyl group’s nucleophilicity via reactions with alkyl halides (e.g., benzyl bromide). Kinetic studies (stopped-flow UV-Vis) can quantify reaction rates. The electron-rich pyrimidoindole core may stabilize transition states in SN2 reactions .

Methodological Guidance

  • Synthetic Optimization : Prioritize stepwise purification (e.g., flash chromatography followed by recrystallization) to isolate intermediates .
  • Data Interpretation : Cross-reference spectral data with PubChem entries for analogous structures (e.g., IUPAC name validation) .
  • Contradiction Resolution : Replicate conflicting experiments under standardized conditions (e.g., fixed enzyme concentrations in bioassays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

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